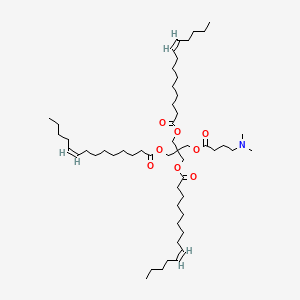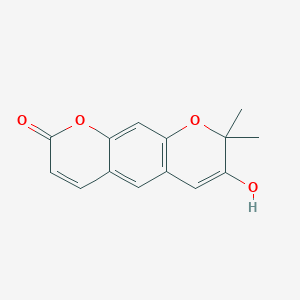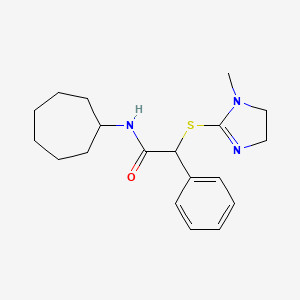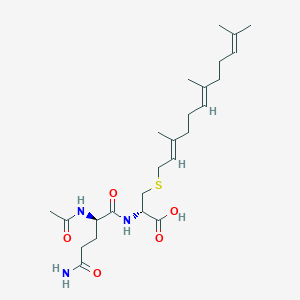
Ansamitocin derivative TN-006
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-O-Demethyl-AP3: is a secondary metabolite derived from Ansamitocin P-3, a macrocyclic antitumor antibiotic. Ansamitocin P-3 exerts its therapeutic effects by inhibiting microtubules, making it a potent antitumor agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 20-O-Demethyl-AP3 is synthesized from Ansamitocin P-3 through a demethylation process. The specific synthetic routes and reaction conditions are not widely documented in public literature, but typically involve selective demethylation techniques using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for 20-O-Demethyl-AP3 are not extensively detailed in available sources. large-scale synthesis would likely involve optimization of the demethylation process to ensure high yield and purity, possibly using continuous flow reactors or other advanced industrial techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 20-O-Demethyl-AP3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
20-O-Demethyl-AP3 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on macrocyclic antibiotics.
Biology: Researchers use it to investigate its interactions with microtubules and its potential as an antitumor agent.
Medicine: It is studied for its potential therapeutic applications in cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
20-O-Demethyl-AP3 exerts its effects by inhibiting microtubules, similar to its parent compound, Ansamitocin P-3. This inhibition disrupts cell division, leading to cell death, which is particularly effective against rapidly dividing cancer cells. The molecular targets include tubulin, a key protein in microtubule formation .
Comparaison Avec Des Composés Similaires
Ansamitocin P-3: The parent compound, also a potent microtubule inhibitor.
Maytansine: Another macrocyclic antitumor antibiotic with similar mechanisms of action.
Vinblastine and Vincristine: These are also microtubule inhibitors but belong to a different class of compounds
Uniqueness: 20-O-Demethyl-AP3 is unique due to its specific demethylation, which may alter its pharmacokinetics and pharmacodynamics compared to its parent compound, Ansamitocin P-3. This modification can potentially enhance its therapeutic profile or reduce side effects .
Propriétés
Formule moléculaire |
C31H41ClN2O9 |
|---|---|
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-12,21-dihydroxy-20-methoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C31H41ClN2O9/c1-16(2)28(37)42-24-14-25(36)34(6)20-12-19(13-21(35)26(20)32)11-17(3)9-8-10-23(40-7)31(39)15-22(41-29(38)33-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,35,39H,11,14-15H2,1-7H3,(H,33,38)/b10-8+,17-9+/t18-,22+,23-,24+,27+,30+,31+/m1/s1 |
Clé InChI |
YQVKSZNVVCIETH-PRWXLFGZSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)O)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)O)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)

![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)





![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)
![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)

